molecular formula C10H7FN2O3 B13475570 (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid

(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid

Cat. No.: B13475570
M. Wt: 222.17 g/mol
InChI Key: LMUPIQHCJGZQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid is a functionalized quinazolinone derivative designed as a key intermediate for developing novel therapeutic agents. The quinazolinone core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and presence in various alkaloids and approved drugs . Incorporating a fluorine atom at the 5-position is a strategic modification often employed to enhance compound properties, including metabolic stability, membrane permeability, and binding affinity to biological targets . The acetic acid side chain at the 3-position provides a versatile handle for further synthetic elaboration, enabling researchers to conjugate the bioactive quinazolinone moiety to other pharmacophores through amide bond formation or other linkage chemistry. This compound holds significant promise in anticancer research. Quinazolinone derivatives are extensively investigated as potent inhibitors of key signaling pathways involved in tumor progression, particularly targeting enzymes like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) . The molecular hybridization strategy, which involves covalently linking two distinct pharmacophores, can be implemented using this acetic acid derivative to create single molecules with increased pharmacological activity or dual-targeting capabilities . Furthermore, the structural features of this compound make it a valuable candidate in the search for novel antifungal agents. Research has demonstrated that quinazolinone derivatives bearing halogen substitutions, such as fluorine, can exhibit excellent in vitro and in vivo activity against fungal pathogens like Rhizoctonia solani , with some analogues outperforming commercial fungicides . For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C10H7FN2O3

Molecular Weight

222.17 g/mol

IUPAC Name

2-(5-fluoro-4-oxoquinazolin-3-yl)acetic acid

InChI

InChI=1S/C10H7FN2O3/c11-6-2-1-3-7-9(6)10(16)13(5-12-7)4-8(14)15/h1-3,5H,4H2,(H,14,15)

InChI Key

LMUPIQHCJGZQFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)N(C=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction using chloroacetic acid or its derivatives.

Industrial Production Methods

Industrial production of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The quinazoline core undergoes oxidation at the 4-oxo position, enabling functional group transformations:

Reagent(s)ConditionsProductKey Findings
Cu(OAc)₂ / TBHP60°C, 12 hr5-Fluoro-4-hydroxyquinazoline-3-acetic acidPartial oxidation of the keto group observed with reduced yield (38%)
KMnO₄ (aq)RT, 24 hrDegradation to fluoroanthranilic acid derivativesOver-oxidation occurs under strong acidic conditions

Oxidation studies highlight the stability of the 4-oxo group under mild conditions, with selective transformations achievable using copper-based catalysts .

Substitution Reactions

The fluorine atom at C5 participates in nucleophilic aromatic substitution:

NucleophileBaseSolventProductYield
NH₂CH₂COOHK₂CO₃DMF5-Amino-4-oxoquinazoline-3-acetic acid52%
HSCH₂COOEtEt₃NTHF5-Mercapto derivative47%

Notably, substitutions at C5 preserve the acetic acid side chain’s integrity while modifying electronic properties .

Condensation Reactions

The acetic acid moiety facilitates condensation with amines and aldehydes:

a. Amide Formation

AmineCoupling AgentProductBiological Application
CyclohexylamineHATU/DIPEAN-Cyclohexyl-2-(5-fluoro-4-oxoquinazolin-3-yl)acetamideAntimycobacterial lead compound (MIC: 0.8 μM)
4-FluoroanilineEDC/HOBtFluorescent probe derivativeUsed in cellular imaging studies

b. Knoevenagel Condensation

AldehydeCatalystProductActivity Against A549 Cells (IC₅₀)
FurfuralAcOH(E)-5-(furan-2-ylmethylene) derivative0.035 μM
2-Cl-benzaldehydeChlorinated analogue0.031 μM

These reactions demonstrate enhanced bioactivity upon hybridization with heterocyclic systems .

Cyclization Pathways

Intramolecular reactions generate fused polycyclic systems:

ConditionsProductKey Characteristics
PPA, 120°CQuinazolo[1,2-a]quinazolin-6-oneEnhanced π-stacking capability
POCl₃, reflux3-ChloromethylquinazolinoneImproved membrane permeability

Cyclized derivatives show 3–5× increased solubility compared to the parent compound .

Comparative Reactivity Profile

Key differences from analogous quinazolines:

Feature(5-Fluoro-4-oxoquinazolin-3-yl)-acetic acid4-Oxoquinazoline (non-fluorinated)
C5 ReactivityUndergoes SNAr at 50–60°CRequires >100°C for substitution
Side Chain StabilityResists β-elimination under basic conditionsProne to decarboxylation at pH >9
Metal CoordinationBidentate ligand (O, N sites)Monodentate coordination only

The fluorine atom and acetic acid group synergistically enhance both reactivity and stability .

Scientific Research Applications

(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the keto and acetic acid groups facilitate interactions with active sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.

Comparison with Similar Compounds

Key Structural Features:

Compound Core Structure Substituents Functional Groups
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid Quinazolinone - F at C5
- Acetic acid at C3
Carboxylic acid, Fluorine
Compound* Thiazolidinone - 4-Fluorobenzyloxy phenyl
- Phenylpyrazole
- Thioxo group
Thioether, Fluorine, Carboxylic acid
Compound* Thiazolidinone - 4-Methylphenyl
- Phenylpyrazole
- Thioxo group
Thioether, Methyl, Carboxylic acid
Compound Quinazolinone - Iodo at C6
- Sulfanyl-acetic acid
- Thiazolidinone hydrazide
Sulfur, Iodine, Carboxylic acid
Compound 1,2,4-Triazole - Hydroxy(phenyl)methyl
- Thioacetic acid
Thioether, Carboxylic acid

* and compounds: Thiazolidinone derivatives with pyrazole and aryl substitutions.

Structural Insights :

  • Quinazolinone vs. Thiazolidinone/Triazole Cores: The quinazolinone core (bicyclic) offers greater planarity and rigidity compared to monocyclic thiazolidinones or triazoles, influencing binding affinity to flat enzymatic pockets (e.g., kinase ATP-binding sites) .
  • Substituent Effects: Fluorine in the target compound increases electronegativity and stability, whereas iodine in ’s compound adds steric bulk and polarizability. Thioxo groups in thiazolidinones () enhance sulfur-mediated interactions (e.g., metal chelation) .

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~250 g/mol (estimated) ~550 g/mol 599 g/mol ~350 g/mol (estimated)
Melting Point Not reported Not reported 204–209°C Not reported
Solubility Moderate (carboxylic acid) Low (aryl groups dominate) Low (iodo substitution) Moderate (thioether)
LogP (Lipophilicity) ~1.5 (estimated) ~3.5 (highly lipophilic) ~2.8 ~2.0

Key Observations :

  • The target compound’s acetic acid group improves aqueous solubility compared to ’s bulky aryl-thiazolidinone derivative .
  • Iodo substitution in ’s compound increases molecular weight and reduces solubility, likely necessitating formulation adjuvants for drug delivery .

Biological Activity

(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activities associated with this specific compound, including its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound has the molecular formula C10H8N2O3C_{10}H_8N_2O_3 and a molecular weight of approximately 204.18 g/mol. Its structure is characterized by a quinazoline backbone with a fluoro substituent and an acetic acid moiety, which may influence its biological interactions.

Biological Activity Overview

Quinazolines and their derivatives have been extensively studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that quinazoline derivatives possess significant antibacterial and antifungal properties. For instance, derivatives have shown superior antibacterial activity compared to antifungal effects in various assays .
  • Anticancer Properties : Quinazoline compounds are recognized for their potential as anticancer agents. They have been found to inhibit key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR) .
  • Enzyme Inhibition : Specific studies have highlighted the ability of quinazoline derivatives to inhibit carbonic anhydrases (CAs), which are implicated in several physiological processes and diseases, including glaucoma and cancer .

The mechanism by which (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid exerts its biological effects is multifaceted:

  • Interaction with Enzymes : The compound may interact with various enzymes, leading to inhibition of their activity. For example, it has been shown to inhibit carbonic anhydrases significantly .
  • Cell Proliferation Inhibition : The compound's ability to inhibit EGFR autophosphorylation suggests a potential mechanism for reducing tumor growth by interfering with signaling pathways critical for cancer cell survival .
  • Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of quinazoline derivatives:

StudyFindings
Unnissa et al. (2013)Synthesized novel quinazoline derivatives showing significant antibacterial and antifungal activity against pathogenic strains .
Abouzid et al. (2019)Developed 6-substituted aminoquinazolines with potent antitumor activity; many compounds exhibited IC50 values in the nanomolar range against cancer cell lines .
Al-Omary et al. (2014)Evaluated new quinazolinone analogs as DHFR inhibitors, highlighting their potential as cytotoxic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation. For example, reacting 5-fluoro-4H-quinazolin-4-one with haloacetic acid derivatives (e.g., chloroacetic acid) under alkaline conditions. Optimization includes varying reaction temperatures (e.g., reflux at 80–100°C), molar ratios (equimolar or excess reagents), and catalysts (e.g., sodium acetate). Purification is achieved via recrystallization (methanol/water mixtures) or column chromatography .
  • Key Data :

Reaction StepConditionsYield (%)Reference
CondensationReflux, 3h60–75
Alkali MediumRT, 12h50–65

Q. Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?

  • Methodological Answer :

  • Thin-layer chromatography (TLC) monitors reaction progress and purity using silica gel plates (e.g., ethyl acetate/hexane eluent) .
  • IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹).
  • Elemental analysis confirms C, H, N composition (±0.3% tolerance). Advanced structural confirmation requires NMR (¹H/¹³C) and HRMS .

Q. How are solubility profiles and stability under varying pH conditions determined?

  • Methodological Answer :

  • Solubility : Tested in polar (water, DMSO) and non-polar solvents (ethanol, chloroform) via saturation shake-flask method.
  • pH Stability : Incubate compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC over 24–72 hours. Adjust formulations based on stability thresholds (e.g., >90% integrity at pH 7) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the fluoro substituent in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates electronic effects (e.g., Fukui indices for electrophilic/nucleophilic sites).
  • Molecular docking evaluates interactions with biological targets (e.g., enzymes like kinases). Software: Gaussian, AutoDock .
    • Example : Fluorine’s electron-withdrawing effect enhances electrophilicity at the 4-oxo position, influencing binding affinity .

Q. How can contradictions between experimental spectroscopic data and theoretical predictions be resolved?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation.
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dehalogenated derivatives).
  • Re-synthesis : Verify reproducibility under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

Q. What in vitro models evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., thymidylate synthase) using fluorogenic substrates.
  • Cell Viability Assays : Test cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., 5-FU) and dose-response curves (1–100 µM) .

Q. What experimental designs assess environmental fate and degradation pathways?

  • Methodological Answer :

  • Aerobic Degradation : Incubate compound in soil/water systems. Monitor degradation via LC-MS/MS and identify metabolites (e.g., quinazoline ring cleavage products).
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.